REACTION_CXSMILES
|
C[Si]([O:5][CH2:6][C:7]#[CH:8])(C)C.C([Mg]Br)C.[CH2:13]([N:20]1[CH2:25][CH2:24][CH2:23][C:22](=[O:26])[CH2:21]1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>O1CCCC1>[CH2:13]([N:20]1[CH2:25][CH2:24][CH2:23][C:22]([C:8]#[C:7][CH2:6][OH:5])([OH:26])[CH2:21]1)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:3.4|
|
Name
|
|
Quantity
|
15.4 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)OCC#C
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
15.16 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)N1CC(CCC1)=O
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
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[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at 0° C. for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature over 30 minutes (exotherm and gas evolution observed)
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
before recooling to 0° C
|
Type
|
CUSTOM
|
Details
|
the temperature below 5° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
quenched by addition of water/saturated aqueous ammonium chloride (50 ml/50 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acatate (2×100 ml)
|
Type
|
WASH
|
Details
|
The organic phases were washed with brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to an amber oil (25.55 g)
|
Type
|
DISSOLUTION
|
Details
|
This oil was dissolved in tetrahydrofuran (50 ml)
|
Type
|
TEMPERATURE
|
Details
|
the solution cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
After stirring at room temperature for 20 minutes the solution
|
Duration
|
20 min
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
diluted with water (250 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acatate (2×100 ml)
|
Type
|
WASH
|
Details
|
The extracts were washed with brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CC(CCC1)(O)C#CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.65 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |